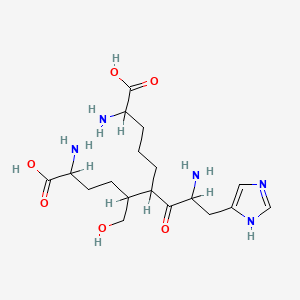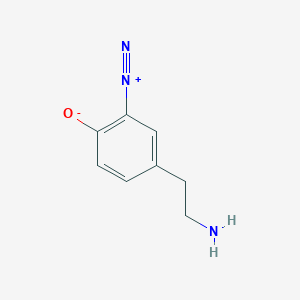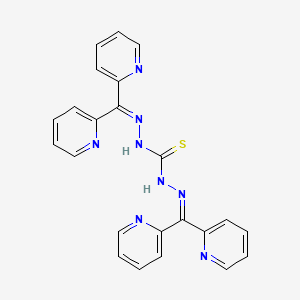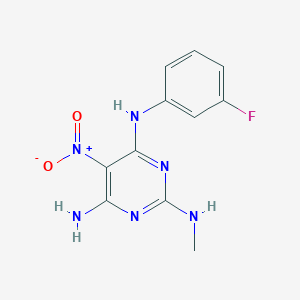![molecular formula C12H10N2O3S B1230589 N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis : A study by Li et al. (2017) details the catalytic oxidative amidation of 5-hydroxymethylfurfural to synthesize 2,5-Furandicarboxamide, which involved intermediates like 5-cyano-2-furancarboxamide.
Antibacterial Activities : Research by Siddiqa et al. (2022) focuses on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its derivatives, investigating their in vitro antibacterial activities against drug-resistant bacteria.
Furan Derivatives Synthesis : A study by Bossio et al. (1994) describes the synthesis of a novel class of furan derivatives, including N-substituted 3-aryl-4-arylsulfonyl-2,5-dihydro-5-oxofuran-2-carboxamides.
Antitumor Activities : The synthesis of compounds related to N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide for antitumor activities is detailed in a study by Xu Xin-hua (2008).
Food Science Applications : In the context of food science, a study by Anese et al. (2013) discusses the mitigation of furanic compounds, including furan and 5-hydroxymethylfurfural, in food.
Chemical Sensor Development : Research by Ravichandiran et al. (2020) explores the development of a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, incorporating furan-2-carboxamide group.
Polymer Industry : The study by Jiang et al. (2015) investigates Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, a sustainable alternative in polymer industry for manufacturing various polymers.
Antifungal Activity : A study by Wen et al. (2016) on the synthesis of furancarboxamide derivatives shows their potential as antifungal agents against various fungi.
Catalytic Oxidation : Research by Jain et al. (2015) highlights the catalytic oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid using a novel catalyst, indicating applications in chemical manufacturing processes.
Pharmaceutical Applications : A study by Lee et al. (2017) demonstrates the use of a chemical compound similar in structure to this compound for inhibiting the SARS coronavirus helicase.
Crystal Packing Studies : The research by Rahmani et al. (2016) explores the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds.
Antiviral Drug Development : The work of Spratt et al. (2021) discusses the potential of furan-2-carboxamide derivatives as inhibitors against coronavirus helicases, important for antiviral drug development.
Eigenschaften
Molekularformel |
C12H10N2O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
N-[(3-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-1-3-8(7-9)13-12(18)14-11(16)10-5-2-6-17-10/h1-7,15H,(H2,13,14,16,18) |
InChI-Schlüssel |
RMDOBGURCUPDKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=S)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


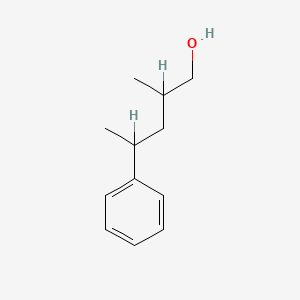
![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
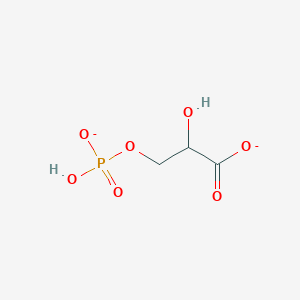
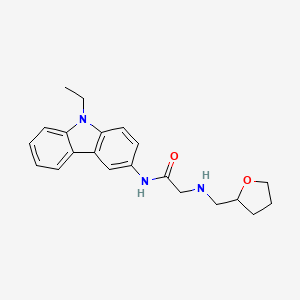
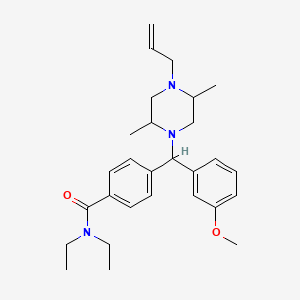
![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
